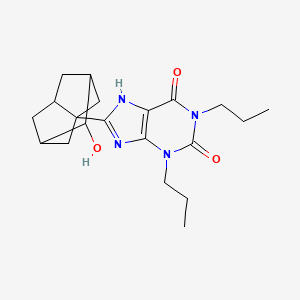

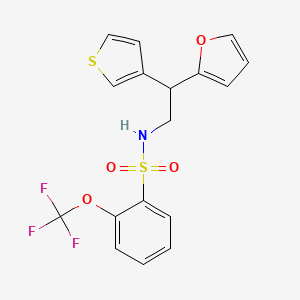

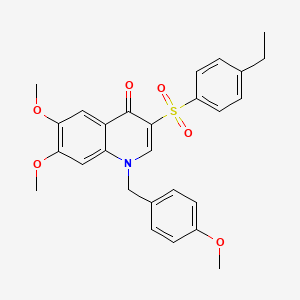

![molecular formula C16H17N3O2 B2959611 2-(2-氨基乙基)-6-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 1051373-06-8](/img/structure/B2959611.png)

2-(2-氨基乙基)-6-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoquinolines are a type of nitrogen-containing heterocycle . They are structural isomers of quinoline and are related to the important alkaloid papaverine . Isoquinolines find many uses in medicine and other technologies .

Synthesis Analysis

Isoquinolines can be synthesized through several methods . For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines .Molecular Structure Analysis

Isoquinolines have a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The nitrogen atom is part of the pyridine ring .Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions . For instance, aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives .Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base .科学研究应用

光谱特征和传感器能力

合成了一种与 2-(2-氨基乙基)-6-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮密切相关的化合物,并研究了其光物理特性和传感器能力,特别是用于检测金属离子。计算工具被用来研究基于 1,8-萘酰亚胺的生色团的结构和性质,突出它们在传感器应用中的潜力 (Staneva, Angelova, & Grabchev, 2020)。

抗病毒活性

对类似化合物的研究证明了对 DNA 病毒,特别是 2 型单纯疱疹病毒 (HSV-2) 的抑制活性,突出了其作为新型抗病毒剂的潜力。该化合物显示出显着的杀病毒活性和比传统治疗方法(如碘脱氧尿苷)更高的效力 (GARCIA GANCEDO 等,2005)。

新型衍生物的合成

一项研究描述了通过 Pictet-Spengler 反应合成新型异喹啉并[5,4-ab]菲啶衍生物,利用了与 2-(2-氨基乙基)-6-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮在结构上类似的化合物。这项研究为具有潜在生物或材料应用的化合物的开发开辟了新的途径 (Tsai 等,2018)。

用于成像的荧光特性

另一项研究集中于水溶性衍生物的合成和荧光特性,探索其在生物成像中的应用,因为它具有独特的荧光特性,受浓度、pH 值和溶剂的影响 (Jin Zhengneng, 2012)。

作用机制

安全和危害

Isoquinolines, like many organic compounds, can be hazardous. They can cause temporary incapacitation or residual injury . They must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . They are normally stable but can become unstable at elevated temperatures and pressures .

未来方向

属性

IUPAC Name |

2-(2-aminoethyl)-6-(dimethylamino)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)13-7-6-12-14-10(13)4-3-5-11(14)15(20)19(9-8-17)16(12)21/h3-7H,8-9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKFJZKSENZCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

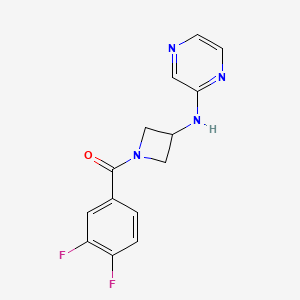

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)

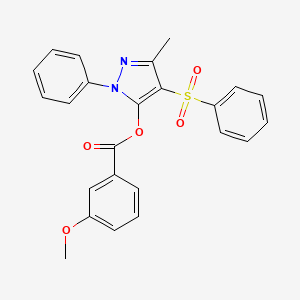

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)

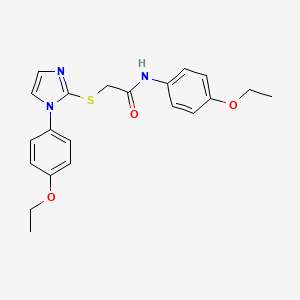

![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B2959542.png)

![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)